molecular formula C20H18F2N4OS2 B6578551 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide CAS No. 1172928-55-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6578551
CAS No.: 1172928-55-0
M. Wt: 432.5 g/mol
InChI Key: LJUCYWNUYOUZQT-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 5. The acetamide moiety is modified with a thiophene ring and an ethyl-linked 3,5-dimethylpyrazole group. The fluorine atoms likely enhance electronegativity and metabolic stability, while the thiophene and pyrazole groups introduce steric and electronic variability .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4OS2/c1-12-8-13(2)26(24-12)6-5-25(18(27)11-15-4-3-7-28-15)20-23-19-16(22)9-14(21)10-17(19)29-20/h3-4,7-10H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUCYWNUYOUZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in the Benzothiazole Core

The benzothiazole ring in the target compound is substituted with fluorine atoms at positions 4 and 6. In contrast, the analog N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide () shares the 4,6-difluoro substitution but lacks the pyrazole-ethyl side chain . Another analog, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (), introduces a 3-ethyl group on the benzothiazole nitrogen, altering steric hindrance and electronic distribution .

Variations in Acetamide Substituents

The target compound’s acetamide group is substituted with a thiophene ring and a pyrazole-ethyl chain, distinguishing it from analogs. ’s compound features a 4-(ethylsulfanyl)phenyl group, which increases hydrophobicity due to the sulfur-containing substituent . ’s analog incorporates a pyrrolidinone ring, introducing hydrogen-bond acceptor sites via its ketone groups . The thiophene in the target compound may enhance π-π interactions, while the pyrazole’s methyl groups could limit solubility compared to sulfur or oxygen-containing substituents.

Implications of Functional Groups on Molecular Interactions

The pyrazole and thiophene groups in the target compound provide multiple sites for hydrogen bonding (pyrazole N-H) and hydrophobic interactions (thiophene). In contrast, the ethylsulfanyl group in ’s compound offers weaker van der Waals interactions but greater lipophilicity . The pyrrolidinone in ’s compound enables stronger hydrogen bonding, as predicted by Etter’s graph set analysis (), which emphasizes directional interactions in crystal packing .

Data Tables Summarizing Key Comparisons

Compound Benzothiazole Substitution Acetamide Substituent Key Functional Groups Potential Interaction Sites
Target Compound 4,6-difluoro Thiophen-2-yl; 2-(3,5-dimethylpyrazol-1-yl)ethyl Fluorine, thiophene, pyrazole N-H (pyrazole), π-π (thiophene/benzothiazole)
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide 4,6-difluoro 4-(ethylsulfanyl)phenyl Fluorine, sulfanyl S⋯π interactions, hydrophobic pockets
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide 3-ethyl, 4,6-difluoro 2,5-dioxopyrrolidin-1-yl Fluorine, ketone (pyrrolidinone) C=O (hydrogen bond acceptors)

Research Findings and Authoritative Insights

Structural analyses using crystallographic tools like SHELX () reveal that fluorine substitution and heterocyclic appendages significantly influence molecular packing . The target compound’s pyrazole-ethyl group may introduce torsional strain, affecting conformational flexibility compared to and ’s analogs. Hydrogen-bonding patterns, as per Etter’s methodology (), suggest that the pyrazole in the target compound could act as a donor, while the thiophene serves as a π-system for stacking . These features position the compound as a candidate for further exploration in drug design or materials science, where tailored interactions are critical.

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